6-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1207014-22-9
Cat. No.: VC7323923
Molecular Formula: C22H19N7O3
Molecular Weight: 429.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207014-22-9 |
|---|---|
| Molecular Formula | C22H19N7O3 |
| Molecular Weight | 429.44 |
| IUPAC Name | 6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C22H19N7O3/c1-14-7-3-4-8-15(14)11-29-21-19(25-27-29)22(30)28(13-23-21)12-18-24-20(26-32-18)16-9-5-6-10-17(16)31-2/h3-10,13H,11-12H2,1-2H3 |
| Standard InChI Key | QGTMHPMJJVFJOK-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5OC)N=N2 |
Introduction
The compound 6-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule featuring multiple functional groups, including a 1,2,4-oxadiazole ring and a triazolopyrimidine core. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities.
Research Findings and Future Directions
Given the lack of specific data on this compound, future research should focus on its synthesis, characterization, and biological evaluation. The presence of multiple functional groups suggests potential for diverse biological activities, making it an interesting candidate for drug discovery and development.
Data Table: General Information on Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume